molecular formula C15H14N2O B188127 (1-benzyl-1H-benzimidazol-2-yl)methanol CAS No. 6646-70-4

(1-benzyl-1H-benzimidazol-2-yl)methanol

Cat. No. B188127
CAS RN: 6646-70-4
M. Wt: 238.28 g/mol
InChI Key: BMKLUFBUYHXGGH-UHFFFAOYSA-N
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Description

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C15H14N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a benzyl group and a methanol group . The average mass of the molecule is 238.28 Da .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific chemical reactions of “(1-benzyl-1H-benzimidazol-2-yl)methanol” are not detailed in the search results.


Physical And Chemical Properties Analysis

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is a solid at room temperature. Its melting point is predicted to be 171.85°C, and its boiling point is predicted to be approximately 466.0°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.63 .

Scientific Research Applications

  • Medicine

    • Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications . They are used in the treatment of various diseases, including cancers, hypertension, viral infections, fungal infections, HIV, convulsions, and diabetes .
  • Materials Chemistry

    • Benzimidazole derivatives are used in the creation of supramolecular assemblies with interesting properties . These assemblies have a wide range of applications like adsorbent materials and thermostable polymers .
  • Electronics

    • In the field of electronics, benzimidazole derivatives are used in the creation of nanocontainers for small molecules .
  • Dyes and Pigments

    • Benzimidazole derivatives are used in the production of dyes and pigments .
  • Agriculture

    • In agriculture, benzimidazole derivatives are used for various purposes .
  • Technology

    • Benzimidazole derivatives also find applications in various technological fields .
  • EGFR and erbB2 Inhibitors

    • Benzimidazole derivatives have been recommended as potential EGFR and erbB2 inhibitors . These are proteins that can promote the growth of cancer cells when they are overactive or present in high amounts .
  • DNA/RNA Binding Ligands

    • Benzimidazole derivatives can act as DNA/RNA binding ligands . These compounds can interact with DNA or RNA, influencing various biological processes .
  • Antitumor Agents

    • Some benzimidazole derivatives have been found to have antitumor properties . They can inhibit the growth of tumor cells .
  • Anti-Alzheimer Agents

    • Benzimidazole derivatives have been studied for their potential use in treating Alzheimer’s disease . They may help in reducing the symptoms or slowing the progression of this disease .
  • Antidiabetic Agents

    • Some benzimidazole derivatives have been found to have antidiabetic properties . They can help in managing blood sugar levels .
  • Antiparasitic Agents

    • Benzimidazole derivatives can act as antiparasitic agents . They can kill parasites or inhibit their growth .

Safety And Hazards

“(1-benzyl-1H-benzimidazol-2-yl)methanol” is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLUFBUYHXGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354102
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-benzimidazol-2-yl)methanol

CAS RN

6646-70-4
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,3-benzodiazol-2-yl)methanol
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